Bienvenue dans la boutique en ligne BenchChem!

Cap-dependent endonuclease-IN-26

Influenza Cap-dependent endonuclease IC50

Select Cap-dependent endonuclease-IN-26 (compound 2v) for its unique CAB scaffold balancing enzymatic potency (IC50 286 nM) with favorable in vivo clearance (10.9 mL/min/kg). It shows consistent antiviral EC50 against wild-type H1N1 (165.1 nM) and oseltamivir-resistant NA/H274Y mutant (80.4 nM), crucial for CEN inhibitor research, PK/PD studies, and resistance profiling. Well-characterized across influenza A (H1N1, H3N2) and B strains.

Molecular Formula C23H23N3O3
Molecular Weight 389.4 g/mol
Cat. No. B12428685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCap-dependent endonuclease-IN-26
Molecular FormulaC23H23N3O3
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCC(C)N1CN(N2C=CC(=O)C(=C2C1=O)O)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H23N3O3/c1-16(2)24-15-26(25-14-13-19(27)22(28)21(25)23(24)29)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14,16,20,28H,15H2,1-2H3
InChIKeyXBUAYFHRCVFRFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cap-Dependent Endonuclease-IN-26: CEN Inhibitor for Influenza A/B Antiviral Research Procurement


Cap-dependent endonuclease-IN-26 (CAS 1370238-26-8) is a carbamoyl pyridone bicycle (CAB) scaffold-based inhibitor of influenza cap-dependent endonuclease (CEN) [1]. Its primary mechanism of action involves blocking the essential 'cap-snatching' step in viral mRNA synthesis, a validated target for influenza A and B therapeutics [1]. The compound demonstrates an enzymatic IC50 of 286 nM and broad-spectrum antiviral activity in cellular assays .

Why Procuring Cap-Dependent Endonuclease-IN-26 Over Other CEN Inhibitors Matters


Cap-dependent endonuclease (CEN) inhibitors are not a monolith; variations in scaffold architecture, pharmacokinetic (PK) properties, and resistance profiles critically impact in vivo efficacy and translatability [1]. While approved drugs like baloxavir marboxil (active form: baloxavir acid) set a high bar for enzymatic potency, their clinical utility can be limited by emerging resistance mutations [2]. Research compounds like Cap-dependent endonuclease-IN-26 (compound 2v) offer a distinct CAB scaffold with a unique SAR-driven substitution pattern that balances enzymatic inhibition with favorable PK parameters (e.g., clearance rate), making it a valuable tool for studies where potency, PK, and efficacy against diverse strains, including oseltamivir-resistant variants, must be assessed in parallel [1].

Cap-Dependent Endonuclease-IN-26: Quantitative Comparative Evidence for Research Selection


Enzymatic Potency (IC50): Positioning Within the CAB Scaffold SAR Landscape

In a biochemical endonuclease inhibition assay, Cap-dependent endonuclease-IN-26 (compound 2v) demonstrates an IC50 of 286 nM . This potency places it within a specific SAR-defined range for CAB-N analogues bearing a benzhydryl group at the N-1 position, which was identified as a key pharmacophore for submicromolar cellular activity [1]. For comparison, the approved drug baloxavir acid exhibits a markedly higher enzymatic potency, with reported IC50 values ranging from 1.4 to 3.1 nM for influenza A strains [2]. While less potent enzymatically, IN-26 achieves a balanced profile that was critical for its subsequent in vivo efficacy, distinguishing it from both more potent and less potent analogues within the same CAB series [1].

Influenza Cap-dependent endonuclease IC50 Enzyme Inhibition SAR

Antiviral Efficacy (EC50) Across Diverse Influenza A and B Strains, Including Oseltamivir-Resistant Isolates

In MDCK cell-based antiviral assays, Cap-dependent endonuclease-IN-26 exhibits broad-spectrum activity with EC50 values ranging from 80.4 nM to 828.8 nM across a panel of influenza strains, including H1N1, H3N2, and influenza B . Crucially, it retains potency against an oseltamivir-resistant H1N1 strain (rgA/WSN/33-NA/H274Y) with an EC50 of 80.4 nM, demonstrating a comparable activity to the wild-type H1N1 strain (165.1 nM) . This contrasts with oseltamivir, which loses efficacy against NA/H274Y mutants, and highlights a mechanistic advantage of targeting CEN [1]. While baloxavir acid typically achieves lower EC50 values (e.g., ~0.73 nM for A/H1N1) , IN-26 provides a defined, moderate-potency antiviral tool with a verified spectrum against clinically relevant resistant strains.

Influenza A Influenza B Antiviral Oseltamivir resistance EC50

In Vivo Pharmacokinetics: Favorable Clearance (CLtot) Compared to Other CAB-N Analogues

In vivo pharmacokinetic (PK) profiling in rats revealed that Cap-dependent endonuclease-IN-26 (compound 2v) exhibits a clearance rate (CLtot) of 10.9 mL/min/kg . This value is notably favorable within the context of the CAB-N series, as the SAR study identified the N-3 substituent as critical for mitigating plasma protein binding and achieving 'reasonable total clearance' [1]. In contrast, many earlier CAB analogues in the study suffered from high clearance rates, which limited their in vivo utility [1]. For reference, clinical candidate ADC189, a structurally distinct CEN inhibitor, reported a terminal half-life (T1/2) of 76.69-98.28 hours in a Phase I trial, a PK metric not directly comparable but indicative of the high PK bars in this target class [2].

Pharmacokinetics Clearance In vivo CAB scaffold Compound 2v

In Vivo Efficacy in Murine Influenza B Model: Dose-Dependent Protection

In a murine model of influenza B virus infection (B/Maryland/1/59), Cap-dependent endonuclease-IN-26 (compound 2v) demonstrated dose-dependent efficacy when administered intravenously once daily . This represents a tangible validation of the compound's antiviral activity in a living system, moving beyond cellular EC50 values. While the publication notes 'significant efficacy' without presenting the precise survival benefit or viral titer reduction, it contrasts with the failure of many other CAB analogues to show in vivo activity due to poor PK [1]. This in vivo efficacy in an influenza B model complements its cellular activity profile, whereas some CEN inhibitors (e.g., pimodivir) primarily target influenza A [2].

In vivo efficacy Mouse model Influenza B Dose-response Antiviral

Cytotoxicity Profile: High Selectivity Index in MDCK Cells

In a 3-day WST-8 cytotoxicity assay using MDCK cells, Cap-dependent endonuclease-IN-26 (compound 2v) exhibited a CC50 value greater than 25 μM . Combined with its cellular EC50 values (e.g., 165.1 nM for H1N1), this yields a minimum selectivity index (SI = CC50 / EC50) of >151, indicating a wide therapeutic window in cell culture . This favorable index is comparable to, or better than, many early-stage antiviral candidates and distinguishes the compound from more cytotoxic CAB analogues. For context, potent CEN inhibitor ATV2301 (a baloxavir derivative) achieved an impressive SI of 18,218 in H1N1 assays, but this is a newer, advanced lead compound [1].

Cytotoxicity CC50 Selectivity Index MDCK Safety

Best Research and Industrial Application Scenarios for Cap-Dependent Endonuclease-IN-26


Studies Investigating CEN Inhibitor Efficacy Against Oseltamivir-Resistant Influenza Strains

Cap-dependent endonuclease-IN-26 is a rational selection for research programs aimed at circumventing oseltamivir resistance. Its consistent antiviral EC50 against both wild-type H1N1 (165.1 nM) and the oseltamivir-resistant NA/H274Y mutant (80.4 nM) [1] provides a reliable chemical tool to probe the efficacy of CEN inhibition as a salvage therapy, contrasting sharply with neuraminidase inhibitors. This application is directly supported by quantitative cellular efficacy data.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and In Vivo Efficacy Studies in Murine Influenza Models

Given its favorable in vivo clearance rate (10.9 mL/min/kg) in rats and demonstrated efficacy in a mouse influenza B model [1], this compound is well-suited for PK/PD studies. Researchers can use it to establish a benchmark for CAB-scaffold CEN inhibitors, correlating its moderate clearance and dose-dependent efficacy [1] with viral load reduction. This scenario is ideal for academic labs or biotech firms looking to validate novel CEN inhibitors against a compound with established, albeit moderate, in vivo PK and activity.

Broad-Spectrum Influenza A and B Antiviral Screening Panels

For high-throughput or focused screening initiatives requiring a broad-spectrum positive control, Cap-dependent endonuclease-IN-26 offers defined activity across a clinically relevant panel of influenza strains (H1N1, H3N2, influenza B) [1]. Its moderate potency allows it to serve as a benchmark against which the potency and spectrum of new chemical entities can be compared, particularly for labs developing novel influenza inhibitors beyond the neuraminidase class. This application leverages its well-characterized, multi-strain EC50 profile.

Structural Biology and SAR Studies on CAB-Scaffold CEN Inhibitors

Cap-dependent endonuclease-IN-26 (compound 2v) is a prototypical example of a 'CAB-N' analogue with a benzhydryl group at the N-1 position, a key pharmacophore for submicromolar cellular activity [1]. Its disclosed SAR [1] and enzymatic/cellular data make it a valuable reference compound for computational chemistry, docking studies, and the design of next-generation CAB-based inhibitors. Researchers can use it to benchmark their own SAR efforts against a well-documented compound that achieves a balance between enzymatic inhibition and favorable PK.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cap-dependent endonuclease-IN-26

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.